Enhanced Lipophilicity (cLogP) of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Relative to N1-Ethyl Analog
The substitution of an N1-ethyl group with an N1-isopropyl group in 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol results in a quantifiable increase in lipophilicity. The target compound has a calculated XLogP3-AA of 2.0 , while the direct analog 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol has a lower XLogP3-AA of 1.5 [1]. This difference indicates higher lipid solubility for the isopropyl derivative.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol; XLogP3-AA = 1.5 |
| Quantified Difference | ΔXLogP3-AA = +0.5 |
| Conditions | Calculated property; PubChem XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability, a crucial factor in the design of bioactive molecules, and this quantifiable difference allows for more precise tuning of a compound's pharmacokinetic profile in lead optimization programs .
- [1] PubChem. (2025). 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-ethyl-3_5-dimethyl-1H-pyrazole-4-thiol. View Source
